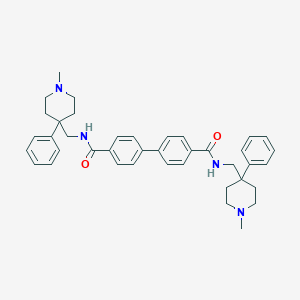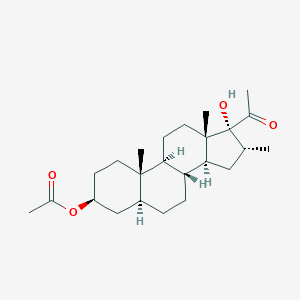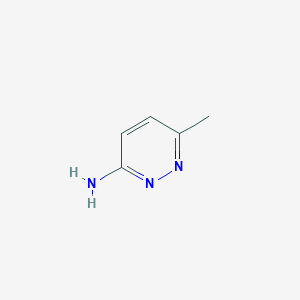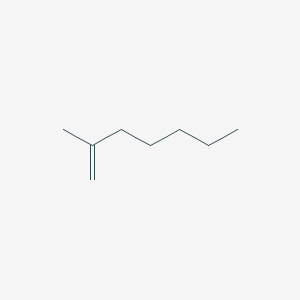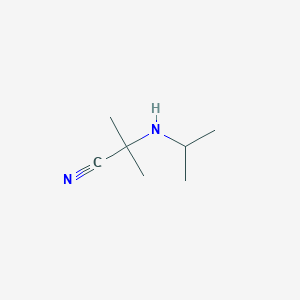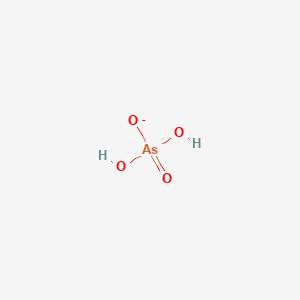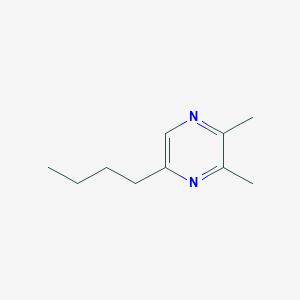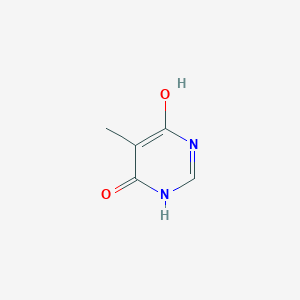![molecular formula C14H29NO3S2 B091995 3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane CAS No. 19142-97-3](/img/structure/B91995.png)
3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane, commonly known as SPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. SPME is a sulfonated amine that is used as a linker molecule in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
SPME has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and bioimaging. SPME has been used as a linker molecule in the synthesis of various compounds, such as polymeric micelles, liposomes, and dendrimers, for drug delivery applications. SPME has also been used as a transfection agent in gene therapy applications. In addition, SPME has been used as a fluorescent probe for bioimaging applications.
Mecanismo De Acción
The mechanism of action of SPME is not well understood. However, it is believed that SPME acts as a linker molecule that can facilitate the delivery of drugs or genes to their target cells. SPME has also been shown to have a high binding affinity for DNA, which may contribute to its transfection efficiency.
Efectos Bioquímicos Y Fisiológicos
SPME has been shown to have low cytotoxicity and is well-tolerated by cells. However, the long-term effects of SPME on cells and tissues are not well understood. Further studies are needed to determine the potential toxicity of SPME and its metabolites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SPME has several advantages for lab experiments, including its ease of synthesis and low cytotoxicity. However, SPME has some limitations, including its limited stability in aqueous solutions and its potential interactions with other molecules in biological systems. Further studies are needed to optimize the use of SPME in lab experiments.
Direcciones Futuras
There are several future directions for the study of SPME. One potential direction is the development of SPME-based drug delivery systems for the treatment of various diseases. Another potential direction is the use of SPME as a transfection agent in gene therapy applications. In addition, further studies are needed to determine the potential toxicity of SPME and its metabolites and to optimize the use of SPME in lab experiments.
Conclusion
In conclusion, SPME is a sulfonated amine that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of SPME is relatively simple, and it has been extensively studied for its potential applications in drug delivery, gene therapy, and bioimaging. The mechanism of action of SPME is not well understood, and further studies are needed to determine its potential toxicity and optimize its use in lab experiments. Overall, SPME has significant potential for various scientific research applications and warrants further investigation.
Métodos De Síntesis
The synthesis of SPME involves the reaction of 3-aminopropylcyclohexylamine with sodium bisulfite to form the sulfonated amine. The sulfonated amine is then reacted with 1,5-dibromopentane to form the final product, SPME. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
19142-97-3 |
|---|---|
Nombre del producto |
3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane |
Fórmula molecular |
C14H29NO3S2 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
3-[(2-sulfosulfanylethylamino)methyl]pentylcyclohexane |
InChI |
InChI=1S/C14H29NO3S2/c1-2-13(8-9-14-6-4-3-5-7-14)12-15-10-11-19-20(16,17)18/h13-15H,2-12H2,1H3,(H,16,17,18) |
Clave InChI |
TUIGBGJYHYKMGM-UHFFFAOYSA-N |
SMILES |
CCC(CCC1CCCCC1)CNCCSS(=O)(=O)O |
SMILES canónico |
CCC(CCC1CCCCC1)CNCCSS(=O)(=O)O |
Sinónimos |
2-[(4-Cyclohexyl-2-ethylbutyl)amino]ethanethiol sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



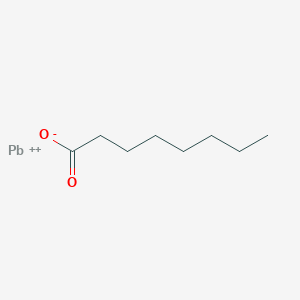
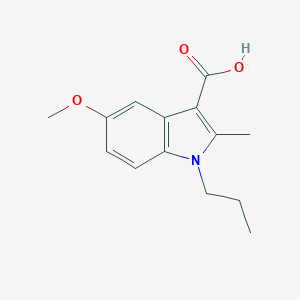
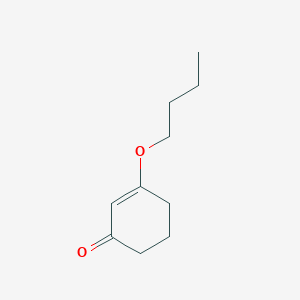
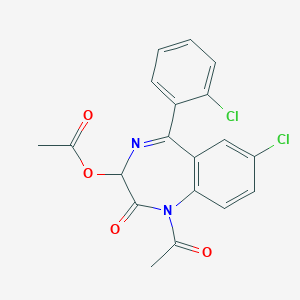
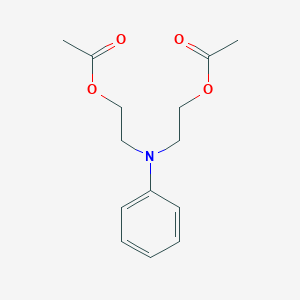
![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
